Lipophilicity vs. Unsubstituted Picolinic Acid
The introduction of the 6-benzyloxy group substantially increases lipophilicity compared to the parent picolinic acid scaffold. The calculated octanol-water partition coefficient (LogP) for 6-(benzyloxy)pyridine-2-carboxylic acid is 2.5 [1], while the experimental LogP for unsubstituted picolinic acid is approximately 0.2 [2]. This over 2-log unit increase directly impacts membrane permeability and protein binding characteristics, making it a distinct chemical tool.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.5 |
| Comparator Or Baseline | Picolinic acid (unsubstituted parent): LogP ≈ 0.2 |
| Quantified Difference | Increase of approximately 2.3 LogP units (>200-fold higher partition coefficient) |
| Conditions | Calculated via in silico prediction (MolAid) and experimental literature value. |
Why This Matters
A LogP of 2.5 is within the optimal range for oral bioavailability and cell permeability (Lipinski's Rule of Five), whereas the parent compound is highly polar and poorly membrane-permeable, dictating different experimental applications.
- [1] MolAid. 6-苄氧基吡啶-2-羧酸 | 149744-21-8. Accessed 2024. View Source
- [2] PubChem. Picolinic acid. Compound Summary. Accessed 2024. View Source
